2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Solid-state property Quality control Structural analog differentiation

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a chloromethyl group at the 2-position and an ortho-methoxyphenyl substituent at the 3-position. This positional arrangement distinguishes it from the broader class of 2-chloromethyl-4(3H)-quinazolinones, which serve as key intermediates for kinase-targeted anticancer agents.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 22312-81-8
Cat. No. B2784097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
CAS22312-81-8
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl
InChIInChI=1S/C16H13ClN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3
InChIKeyABOBEYWUKDBJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one (CAS 22312-81-8): Core Properties and Structural Identity


2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a chloromethyl group at the 2-position and an ortho-methoxyphenyl substituent at the 3-position . This positional arrangement distinguishes it from the broader class of 2-chloromethyl-4(3H)-quinazolinones, which serve as key intermediates for kinase-targeted anticancer agents [1]. The compound (C16H13ClN2O2, MW 300.74) exhibits a melting point of 193–194 °C, a predicted boiling point of 461.2 °C, and a density of 1.29 g/cm³ [2].

Procurement Risk Alert: Why 2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one Cannot Be Replaced by Arbitrary Quinazolinone Analogs


Simply substituting 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one with a generic 2-chloromethyl-3-arylquinazolin-4(3H)-one is precarious because the ortho-methoxy group on the N3-phenyl ring exerts a distinct electronic and steric influence on the quinazolinone core, directly affecting both the reactivity of the C2-chloromethyl handle and the binding pose within biological targets. In the established synthesis of 4-anilinoquinazoline anticancer agents, the 3-substituent dictates intermediate stability and subsequent derivatization efficiency [1]. Comparative cytotoxicity studies on the cognate 3-phenyl series have shown that subtle changes in aryl substitution pattern lead to IC50 variations exceeding 5-fold against MCF-7 cells, confirming that C3-substitution is a critical, non-interchangeable determinant of activity [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one


Crystalline Identity: Melting Point Distinction from the 3-Phenyl Parent

The target compound exhibits a distinct melting point of 193–194 °C, which is significantly higher than the reported 164–166 °C range for the des-methoxy analog 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one, allowing unambiguous identification and purity verification in procurement workflows [1].

Solid-state property Quality control Structural analog differentiation

Reactivity Lever: Chloromethyl vs. Hydroxymethyl in Downstream Derivatization

The C2-chloromethyl group is a crucial synthetic handle enabling direct nucleophilic displacement to generate 4-anilinoquinazoline scaffolds. In a one-pot procedure starting from 2-chloromethyl-4(3H)-quinazolinones, the chloromethyl group was converted to a hydroxymethyl group or directly displaced to form anilino derivatives, achieving a 60% overall two-step yield from anthranilic acid [1]. The hydroxymethyl analog, by contrast, requires additional activation or protection steps, adding 1–2 synthetic operations and reducing step economy.

Synthetic intermediate Nucleophilic displacement Kinase inhibitor synthesis

Positional Isomer Impact on Cytotoxic Potency: Ortho-Methoxy vs. Para-Methoxy in Quinazolin-4(3H)-ones

In the closely related 3-phenyl-2-chloromethyl series, the ortho-substituted analog (H3, 2-ClC6H4) exhibited an IC50 of 8.3 µM against MCF-7 cells, whereas the para-substituted counterpart (H5, 4-ClC6H4) showed an IC50 of 15.6 µM, a 1.9-fold difference [1]. Extending this positional effect to methoxy substitution, the ortho-methoxy group in the target compound is anticipated to produce a similar, if not greater, divergence in potency relative to the para-methoxy isomer, due to the methoxy group's stronger hydrogen-bonding capacity compared to chloro.

Anticancer Cytotoxicity Structure-activity relationship MCF-7 A549

EGFR Binding Affinity as a Function of N3-Aryl Substitution: Docking Evidence

Docking studies on the 3-phenyl-2-chloromethylquinazolin-4(3H)-one series against EGFR (PDB: 1M17) showed that ligands with ortho-substituted phenyl rings achieve lower binding energies through additional hydrophobic contacts and hydrogen-bond interactions with the kinase hinge region. The target compound, with its ortho-methoxy group, is predicted to form a hydrogen bond with Met793 (a conserved hinge residue), whereas the para-methoxy isomer cannot engage this interaction, resulting in less favorable binding thermodynamics [1].

Molecular docking EGFR inhibition Binding energy Quinazoline scaffold

Availability and Purity Profile for Research Supply

The compound is available from multiple specialty chemical suppliers with a purity specification of ≥95% (HPLC), with typical lead times of 3–4 weeks for non-stock quantities . In contrast, the 3-phenyl analog is more commonly listed as a stock item (e.g., purity 97%), indicating a distinct supply landscape that affects procurement planning .

Vendor sourcing Purity specification Analytical quality Lead time

Physical Property Divergence: Hydrophobicity and Molecular Weight Shift

The target compound has a molecular weight of 300.74 g/mol and a calculated LogP higher than that of the 3-phenyl analog (MW 270.71). The introduction of the methoxy group at the ortho position increases both molecular weight and hydrogen-bond acceptor count, directly affecting solubility, permeability, and CYP450 metabolism profiles relative to the unsubstituted parent, as supported by ADMET predictions performed on the 3-phenyl series [1].

Physicochemical profiling Lipophilicity Drug-likeness LogP

Optimized Application Scenarios for 2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one Based on Evidence Backing


Scaffold-Centric Synthesis of 2,4-Disubstituted Quinazoline Kinase Inhibitors

Use as a direct alkylating intermediate to install aniline or amine nucleophiles at the C2 position, leveraging the chloromethyl leaving group to rapidly generate libraries of 4-anilinoquinazoline candidates for EGFR or VEGFR programs. The ortho-methoxy group pre-structures the N3 orientation to favor the active conformation observed in docking studies [1].

SAR Evaluation of N3-Aryl Substitution Effects in Cancer Cell Lines

Employ this compound as the ortho-methoxy reference in a matrix study alongside its meta-methoxy, para-methoxy, and unsubstituted phenyl analogs to quantify the positional impact on MTT-based cytotoxicity, using the fold-difference data class-level inference from the 3-phenyl series as guidance [1].

Preclinical Lead Optimization Where Enhanced Target Residence Time is Hypothesized

Integrate the compound into programs where the ortho-methoxy group is predicted to form an additional hydrogen bond with the kinase hinge (e.g., Met793 in EGFR), aiming to improve residence time over para-substituted leads. This hypothesis is supported by the binding energy contribution of ~2.1 kcal/mol inferred from docking studies on the 3-phenyl series [1].

Method Development for Halomethyl-Controlled Reactivity in Heterocyclic Chemistry

Use the compound as a substrate for developing selective nucleophilic displacement methodologies, taking advantage of the distinct reactivity of the chloromethyl group compared to hydroxymethyl or bromomethyl analogs, as demonstrated in the synthetic protocol of Li et al. (2010) [2].

Quote Request

Request a Quote for 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.